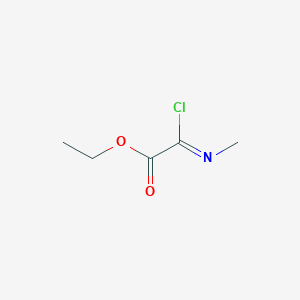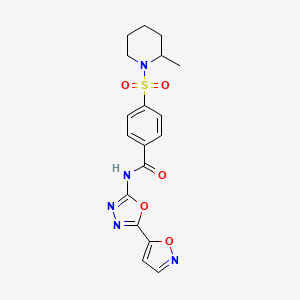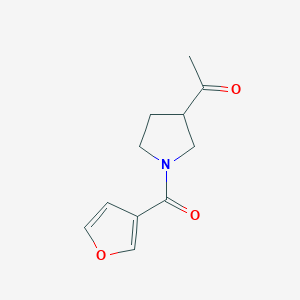![molecular formula C11H8N4OS B2977914 2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide CAS No. 750599-34-9](/img/structure/B2977914.png)
2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C11H8N4OS and a molecular weight of 244.27 . It is used in proteomics research .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of “2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide” includes a cyano group (-CN), an acetamide group (CH3CONH2), a pyridin-4-yl group, and a 1,3-thiazol-2-yl group .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide” is a powder that should be stored at room temperature . Its melting point is between 225-226 degrees Celsius .科学的研究の応用
Synthesis of Innovative Heterocycles
A study by Fadda et al. (2017) explored the synthesis of various heterocycles using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor. The synthesized compounds, including pyrrole, pyridine, coumarin, and thiazole derivatives, were evaluated as insecticidal agents against the cotton leafworm, demonstrating the compound's versatility in generating biologically active molecules Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H. (2017). RSC Advances, 7, 39773-39785.
Development of Pyrazole, 1,3-Thiazole, and 1,3,4-Thiadiazole Derivatives
Dawood et al. (2011) prepared 2-cyano-N-(pyridin-4-yl)acetamide and subsequently treated it with hydrazonoyl chlorides to afford aminopyrazoles. This work led to the creation of novel bipyridines and thiazole derivatives, illustrating the compound's potential in the development of diverse chemical structures Dawood, K., Alsenoussi, M. A., & Ibrahim, I. (2011). Afinidad, 68, 412-416.
Antitumor Activity of Novel Derivatives
Albratty et al. (2017) reported on the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives starting from 2-cyano-N-(thiazol-2-yl) acetamide. These compounds were assessed for their antitumor activity, with some showing promising inhibitory effects on various cell lines, highlighting the compound's contribution to the development of potential anticancer agents Albratty, M., El-Sharkawy, K., & Alam, S. (2017). Acta Pharmaceutica, 67, 15-33.
Antimicrobial Activity of Heterocyclic Compounds
Bondock et al. (2008) utilized 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate for synthesizing new heterocyclic compounds incorporating coumarin, pyridine, and thiazole moieties. These compounds were evaluated for their antimicrobial properties, indicating the potential of 2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide derivatives in contributing to the development of new antimicrobial agents Bondock, S., Rabie, R., Etman, H., & Fadda, A. (2008). European Journal of Medicinal Chemistry, 43, 2122-2129.
Safety And Hazards
The safety information for “2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide” includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
2-cyano-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c12-4-1-10(16)15-11-14-9(7-17-11)8-2-5-13-6-3-8/h2-3,5-7H,1H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUZAUFCZQAPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2977831.png)
![1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide](/img/structure/B2977833.png)
![2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B2977835.png)
![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl)-1-chloroisoquinoline-3-carboxamide](/img/structure/B2977837.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)

![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977841.png)
![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)



![N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2977849.png)

